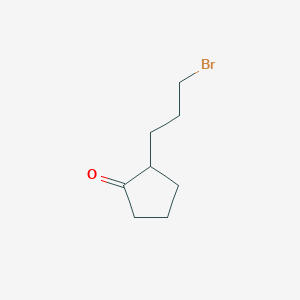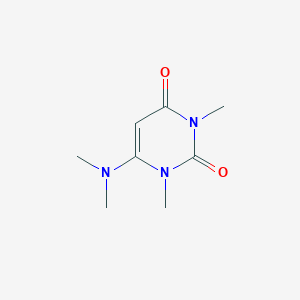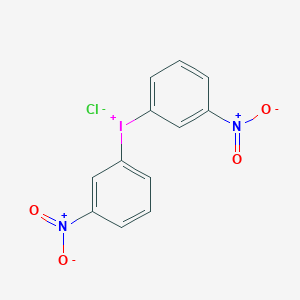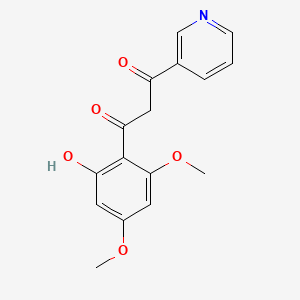
Pyridoxal, dimethylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridoxal, dimethylhydrazone is a derivative of pyridoxal, which is one of the forms of vitamin B6 This compound is formed by the reaction of pyridoxal with dimethylhydrazine Pyridoxal itself is a vital coenzyme involved in numerous biochemical processes, including amino acid metabolism and neurotransmitter synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxal, dimethylhydrazone typically involves the reaction of pyridoxal with dimethylhydrazine. The process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is heated until the formation of the hydrazone is complete, which can be monitored by changes in the color of the solution .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of hydrazines .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridoxal, dimethylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can participate in substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides can react with the hydrazone group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridoxal oxides, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
Pyridoxal, dimethylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: The compound can be used to study enzyme mechanisms, especially those involving pyridoxal phosphate-dependent enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in modulating neurotransmitter levels.
Industry: It may be used in the development of new materials and chemical sensors
Mécanisme D'action
The mechanism of action of pyridoxal, dimethylhydrazone involves its interaction with various molecular targets. The compound can form Schiff bases with amino groups, which is a key step in many enzymatic reactions. This interaction can modulate the activity of pyridoxal phosphate-dependent enzymes, affecting processes such as amino acid metabolism and neurotransmitter synthesis .
Comparaison Avec Des Composés Similaires
Pyridoxal: The parent compound, involved in numerous biochemical processes.
Pyridoxamine: Another form of vitamin B6 with similar biochemical roles.
Uniqueness: Pyridoxal, dimethylhydrazone is unique due to its hydrazone group, which imparts distinct chemical reactivity compared to other pyridoxal derivatives. This makes it valuable in specific synthetic and research applications .
Propriétés
Numéro CAS |
10402-84-3 |
|---|---|
Formule moléculaire |
C10H15N3O2 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
4-[(E)-(dimethylhydrazinylidene)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C10H15N3O2/c1-7-10(15)9(5-12-13(2)3)8(6-14)4-11-7/h4-5,14-15H,6H2,1-3H3/b12-5+ |
Clé InChI |
IJMUUNIWLRMNCN-LFYBBSHMSA-N |
SMILES isomérique |
CC1=NC=C(C(=C1O)/C=N/N(C)C)CO |
SMILES canonique |
CC1=NC=C(C(=C1O)C=NN(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14730980.png)
![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)





![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)


